molecular formula C9H13N3O2 B2756707 N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2327161-85-1

N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2756707
CAS No.: 2327161-85-1
M. Wt: 195.222
InChI Key: DYVWQNIZTGSPAQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the cyclopropyl and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and methoxy groups. One common method involves the cyclization of appropriate precursors under mild conditions. For example, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of transition-metal catalysts and one-pot multicomponent processes to streamline the synthesis and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the functional groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-cyclopropyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12-5-7(9(11-12)14-2)8(13)10-6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVWQNIZTGSPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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